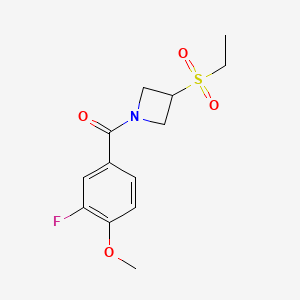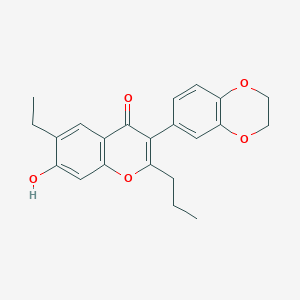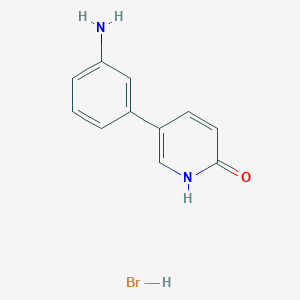
5-(3-Aminophenyl)pyridin-2-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminophenyl)pyridin-2-ol hydrobromide is a chemical compound with the molecular weight of 267.13 . It is a powder that is stored at room temperature . The compound’s IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O.BrH/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9;/h1-7H,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 267.13 . The compound’s IUPAC name is this compound .Scientific Research Applications
Carcinogenic Potential and Synthesis
5-Phenyl-2-pyridinamine (PPA), structurally related to 5-(3-Aminophenyl)pyridin-2-ol hydrobromide, is a pyrolysis product of phenylalanine identified in broiled sardines. Due to its mutagenic properties in the Ames test and structural similarity to aminobiphenyls, PPA is considered potentially carcinogenic. Research has focused on developing synthesis methods for PPA and its metabolites for biological studies, including the synthesis of tritiated PPA and its carcinogenic metabolites, hydroxylamine, and hydroxamic acid of PPA (Stavenuiter et al., 1985).
Enzymatic Oxyfunctionalization
Burkholderia sp. MAK1, capable of using pyridin-2-ol as the sole carbon and energy source, demonstrates the ability to convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. This enzymatic process is an attractive method for the preparation of hydroxylated pyridines, particularly aminopyridinols, which are in demand as synthons for pharmaceutical products and as building blocks for unique polymers (Stankevičiūtė et al., 2016).
Synthesis of Related Compounds
Research has also been conducted on the synthesis of related compounds like 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, highlighting the relevance of pyridine derivatives in pharmaceutical synthesis (Guo et al., 2015).
Safety and Hazards
The safety information for 5-(3-Aminophenyl)pyridin-2-ol hydrobromide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
5-(3-aminophenyl)-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.BrH/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9;/h1-7H,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNDOJPHMEZRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(4-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2396314.png)
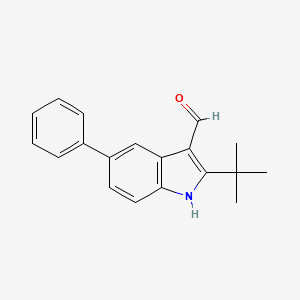
![N-(4-ethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2396318.png)

![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)
![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)
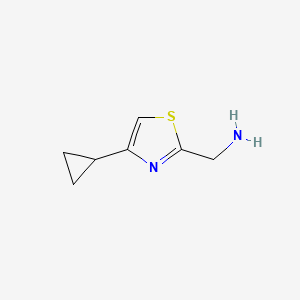
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide](/img/structure/B2396324.png)
![N-(3-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2396325.png)
